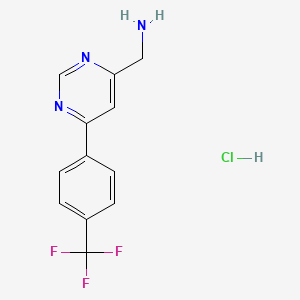

(6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-yl)methanamine hydrochloride

Beschreibung

This compound features a pyrimidine core substituted at the 6-position with a 4-(trifluoromethyl)phenyl group and at the 4-position with a methanamine hydrochloride moiety. Its molecular formula is C₁₂H₁₂F₃N₃Cl, with a molecular weight of 290.70 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidine ring facilitates hydrogen bonding, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitors .

Eigenschaften

Molekularformel |

C12H11ClF3N3 |

|---|---|

Molekulargewicht |

289.68 g/mol |

IUPAC-Name |

[6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]methanamine;hydrochloride |

InChI |

InChI=1S/C12H10F3N3.ClH/c13-12(14,15)9-3-1-8(2-4-9)11-5-10(6-16)17-7-18-11;/h1-5,7H,6,16H2;1H |

InChI-Schlüssel |

MEDKXOUHCNBITF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=NC=NC(=C2)CN)C(F)(F)F.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (6-(4-(Trifluormethyl)phenyl)pyrimidin-4-yl)methanamin-Hydrochlorid umfasst in der Regel mehrere Schritte. Eine gängige Methode beginnt mit der Herstellung des Pyrimidinrings, gefolgt von der Einführung der Trifluormethylgruppe in den Phenylring. Der letzte Schritt beinhaltet die Bildung der Methanamin-Hydrochloridgruppe. Spezifische Reaktionsbedingungen, wie Temperatur, Druck und die Verwendung von Katalysatoren, sind entscheidend, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(6-(4-(Trifluormethyl)phenyl)pyrimidin-4-yl)methanamin-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Halogene). Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um das gewünschte Ergebnis zu erzielen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation ein Keton oder ein Aldehyd ergeben, während die Reduktion einen Alkohol oder ein Amin erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (6-(4-(Trifluormethyl)phenyl)pyrimidin-4-yl)methanamin-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Es kann durch Bindung an Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of (6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural Analogs

2.2 Physicochemical and Pharmacokinetic Properties

- Target Compound : Exhibits moderate polarity (predicted logP ~2.5) due to the trifluoromethylphenyl group. The hydrochloride salt enhances aqueous solubility compared to the free base .

- Trifluoroethoxy Analog : The smaller substituent reduces steric hindrance, possibly enhancing membrane permeability but decreasing metabolic stability .

- Oxane Derivative : The oxane ring introduces conformational rigidity, which may optimize target binding in spirocyclic drug candidates .

Biologische Aktivität

The compound (6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)methanamine hydrochloride represents a significant class of pyrimidine derivatives. Pyrimidines are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)methanamine hydrochloride is . The trifluoromethyl group is notable for enhancing the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyrimidine derivatives, particularly those containing trifluoromethyl groups. The following sections detail specific activities observed with (6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)methanamine hydrochloride.

Anticancer Activity

Research has demonstrated that trifluoromethyl pyrimidine derivatives exhibit significant anticancer properties. In a study assessing the efficacy of this compound against several cancer cell lines, it was found to inhibit cell proliferation in:

- PC3 (prostate cancer)

- K562 (chronic myeloid leukemia)

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound displayed IC50 values in the range of 5 μg/ml, which, while lower than doxorubicin, indicates potential as a lead compound for further development in anticancer therapies .

The mechanism by which (6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)methanamine hydrochloride exerts its effects may involve inhibition of key signaling pathways related to cell proliferation and survival. Studies suggest that such compounds can act as reversible inhibitors of epidermal growth factor receptor (EGFR) phosphorylation, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the biological activity of pyrimidine derivatives. SAR studies indicate that modifications at the 4-position of the pyrimidine ring significantly affect potency against various targets. For instance:

- Increased lipophilicity due to trifluoromethyl substitution enhances membrane permeability.

- Amine moieties contribute to hydrogen bonding interactions with biological targets, increasing binding affinity.

Table 1 summarizes key findings from SAR studies on related compounds:

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Compound A | EGFR | 20 | Reversible inhibitor |

| Compound B | CSF1R | 1 | Highly selective |

| Compound C | Anticancer | 5 | Effective against multiple lines |

Case Studies

- Anticancer Efficacy : A study conducted on a series of trifluoromethyl-substituted pyrimidines found that compounds similar to (6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)methanamine hydrochloride showed promising results against resistant cancer cell lines, indicating potential for overcoming drug resistance .

- Insecticidal Activity : Another investigation into the insecticidal properties revealed that this class of compounds could effectively target agricultural pests, showcasing a dual application in both medical and agricultural fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.